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Compound of Interest

Compound Name:
2-(3-formylphenoxy)propanoic

Acid

CAS No.: 51264-77-8

Cat. No.: B3142820

Get Quote

Part 1: Executive Summary
2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8) is a bifunctional aromatic building

block characterized by a meta-substituted aldehyde and a carboxylic acid moiety on a

phenoxy-propanoic scaffold. This compound serves as a critical intermediate in the synthesis of

diverse pharmaceutical libraries, particularly for Fragment-Based Drug Discovery (FBDD). Its

dual reactivity allows for orthogonal functionalization—reductive amination at the aldehyde and

amide coupling at the carboxylic acid—making it an ideal scaffold for generating privileged

structures in medicinal chemistry, including PPAR agonists and hemoglobin allosteric effectors.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic

pathways, and application in high-throughput synthesis, supported by mechanistic insights and

safety protocols.
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Core Identifiers
Parameter Specification

IUPAC Name 2-(3-Formylphenoxy)propanoic acid

CAS Number 51264-77-8

InChIKey RQNVJMDOWVHJHD-UHFFFAOYSA-N

SMILES CC(C(=O)O)OC1=CC(=CC=C1)C=O

Molecular Formula C₁₀H₁₀O₄

Molecular Weight 194.18 g/mol

Physicochemical Properties (Predicted)
Property Value Context

LogP (Octanol/Water) ~1.35
Moderate lipophilicity; suitable

for oral drug candidates.

pKa (Acid) ~3.8 - 4.2

Typical for phenoxy-propanoic

acids; exists as anion at

physiological pH.

H-Bond Donors 1 (COOH)
Critical for receptor binding

interactions.

H-Bond Acceptors 4 (O atoms)
Facilitates solubility in polar

organic solvents.

Rotatable Bonds 4

Flexible linker allows

conformational adaptation in

binding pockets.

Topological Polar Surface Area

(TPSA)
63.6 Å²

Indicates good membrane

permeability (<140 Å²).
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The synthesis of 2-(3-formylphenoxy)propanoic acid typically follows a Williamson Ether

Synthesis protocol. This route is preferred for its scalability and the availability of starting

materials.

Optimized Synthetic Protocol
Reaction: 3-Hydroxybenzaldehyde + Ethyl 2-bromopropionate

Ethyl 2-(3-formylphenoxy)propionate

Product

Step-by-Step Methodology:

Alkylation (Ether Formation):

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Ethyl 2-bromopropionate (1.1 eq), Potassium

Carbonate (

, 2.0 eq).

Solvent: Anhydrous DMF or Acetonitrile.

Conditions: Heat to 60-80°C for 4-6 hours under inert atmosphere (

).

Mechanism:

nucleophilic attack of the phenoxide ion (generated in situ) on the secondary alkyl
bromide. The meta-aldehyde group deactivates the ring slightly but does not sterically
hinder the phenolic oxygen.

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to

remove DMF.

Hydrolysis (Ester Cleavage):

Reagents: Lithium Hydroxide (LiOH, 2.5 eq) or NaOH.
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Solvent: THF/Water (3:1 mixture).

Conditions: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of

ester spot).

Acidification: Carefully acidify with 1M HCl to pH ~2-3 to precipitate the free acid or extract

into organic solvent.

Purification: Recrystallization from Ethanol/Water or column chromatography if necessary.

Mechanistic Diagram (Graphviz)
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Figure 1: Two-step synthesis via Williamson etherification followed by ester hydrolysis.

Part 4: Pharmacological Context & Applications
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged scaffold" because it mimics the phenoxy-acid pharmacophore

found in:

PPAR Agonists: Similar to fibrates (e.g., Fenofibrate), which regulate lipid metabolism. The

acid moiety mimics the carboxylate head group of fatty acids.

Auxin Analogs: Structurally related to plant growth regulators, suggesting potential for

agrochemical applications.

Hemoglobin Modifiers: Analogous to RSR-13 (Efaproxiral), an allosteric effector of

hemoglobin. While RSR-13 is a para-substituted derivative, the meta-isomer (this
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compound) allows for exploring different binding vectors in the central water cavity of

hemoglobin.

Diversity-Oriented Synthesis (DOS) Workflow
The presence of orthogonal reactive groups (Aldehyde + Carboxylic Acid) enables the rapid

generation of compound libraries.

Path A (Aldehyde): Reductive amination with diverse amines to create secondary/tertiary

amine libraries.

Path B (Acid): Amide coupling with diverse amines to create amide libraries.

Path C (Multicomponent): Ugi or Passerini reactions to create complex peptidomimetics.

Library Generation Diagram (Graphviz)
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Figure 2: Diversity-oriented synthesis workflows utilizing the orthogonal functional groups.

Part 5: Safety & Handling (MSDS Summary)
Hazard Classification (GHS):

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: Handle in a fume hood, especially when using volatile solvents or generating

dust.

Storage: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the aldehyde to the carboxylic acid (which would yield a di-acid).

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

Part 6: References
PubChem Compound Summary.2-(3-formylphenoxy)propanoic acid (C10H10O4).[1][2][3]

National Center for Biotechnology Information. Accessed via InChIKey:

RQNVJMDOWVHJHD-UHFFFAOYSA-N.[1][2][3] Link

ChemScene.2-(3-Formylphenoxy)propanoic acid (CAS 51264-77-8) Product Data. Link

BLD Pharm.Building Blocks: 2-(3-Formylphenoxy)propanoic acid. Link

BenchChem.Bromination of 3-hydroxybenzaldehyde and related synthetic methods. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PubChemLite - C10H10O4 - Explore [pubchemlite.lcsb.uni.lu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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